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Acid

CAS No.: 26691-28-1

Cat. No.: B3041292

Get Quote

Executive Summary
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative of

significant relevance in pharmaceutical development, primarily functioning as a Critical Process

Impurity and a Metabolic Marker for ethoxy-substituted pharmacophores, most notably

Drotaverine.[1][2]

Unlike primary pharmacologic agents, the biological activity of this compound is characterized

by its role in metabolic disposition and oxidative stress modulation as a phenolic antioxidant.

For drug development professionals, understanding this compound is essential for CMC

(Chemistry, Manufacturing, and Controls) strategies, specifically in the qualification of impurities

under ICH Q3A/B guidelines and the elucidation of metabolic pathways for isoquinoline

derivatives.

This guide provides an in-depth analysis of its physicochemical profile, biological mechanisms,

and validated protocols for its synthesis and analytical detection.
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Physicochemical & Structural Profile[3]
The biological behavior of 4-Ethoxy-3-hydroxyphenylacetic Acid is dictated by its amphiphilic

nature—possessing both a lipophilic ethoxy tail and a hydrophilic carboxylic acid head.

Property Specification Relevance to Bioactivity

Chemical Formula C₁₀H₁₂O₄ Phenolic Acid Class

Molecular Weight 196.20 g/mol
Small molecule; high

membrane permeability

pKa (Acid) ~4.1 (Carboxyl)
Ionized at physiological pH

(7.4)

pKa (Phenol) ~9.8 (Hydroxyl)
Remains protonated (neutral)

at pH 7.4; active H-bond donor

LogP ~1.5 - 1.8
Moderate lipophilicity; capable

of crossing BBB

H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Critical for enzyme active site

binding (e.g., COMT)

Structural Homology
It is the ethyl analog of Homovanillic Acid (HVA), the major metabolite of dopamine. This

structural similarity suggests it may interact with dopamine-metabolizing enzymes (MAO,

COMT) or transport systems (OATs - Organic Anion Transporters) with altered kinetics due to

the steric bulk of the ethyl group compared to the methyl group in HVA.

Biological Activity & Mechanism of Action
While not a therapeutic drug itself, 4-Ethoxy-3-hydroxyphenylacetic Acid exhibits specific

biological activities relevant to toxicology and metabolism.

Metabolic Origin & Drotaverine Pathway
The compound is a key intermediate in the lifecycle of Drotaverine (an antispasmodic

isoquinoline).
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Synthetic Origin: During the synthesis of Drotaverine, 3,4-dihydroxyphenylacetic acid

(DOPAC) is ethylated to form the precursor 3,4-diethoxyphenylacetic acid. Incomplete

ethylation results in the 4-ethoxy-3-hydroxy isomer (the compound of interest) as a process

impurity.

Metabolic Formation: In vivo, Drotaverine undergoes O-desethylation by Cytochrome P450

enzymes (likely CYP3A4/2D6). The removal of an ethyl group from the 3-position of the

diethoxy moiety yields this metabolite.

Phenolic Antioxidant Activity
As a catechol derivative with a blocked 4-position, the free 3-hydroxyl group confers radical

scavenging capability.

Mechanism: Proton-Coupled Electron Transfer (PCET). The phenolic hydrogen can

neutralize Reactive Oxygen Species (ROS), forming a phenoxy radical.

Stability: The 4-ethoxy group provides electron-donating induction (+I effect), stabilizing the

resulting phenoxy radical and potentially enhancing antioxidant potency compared to

unsubstituted phenylacetic acid.

Toxicological Relevance (Impurity Profiling)
Under ICH M7 (Genotoxic Impurities), this compound is generally classified as Class 5 (No

structural alert) due to its similarity to endogenous catecholamine metabolites (HVA, VMA).

However, its quantification is mandatory in Drotaverine API to ensure it remains below the

qualification threshold (typically <0.15%).

Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the origin of 4-Ethoxy-3-hydroxyphenylacetic Acid both as

a synthetic impurity and a metabolic product.
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Caption: Dual origin pathway showing the compound as a synthetic by-product of precursor

manufacturing and a downstream metabolite of Drotaverine.
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Experimental Protocols
Synthesis of Reference Standard
To validate this compound in biological samples, a pure reference standard is required.

Objective: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid.

Reagents: 3,4-Dihydroxyphenylacetic acid, Ethyl iodide, Potassium carbonate (K₂CO₃),

DMF.

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 20 mL anhydrous DMF

under nitrogen atmosphere.

Base Addition: Add 1.1 equivalents of K₂CO₃. Stir at 0°C for 30 minutes to deprotonate the

carboxylic acid and preferentially the para-hydroxyl group (pKa difference).

Alkylation: Add 1.0 equivalent of Ethyl Iodide dropwise.

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile

phase: CHCl₃/MeOH 9:1).

Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with

brine.

Purification: The crude will contain a mixture (3-ethoxy, 4-ethoxy, and di-ethoxy). Separate

via Flash Column Chromatography using a Silica gel gradient (Hexane:Ethyl Acetate 80:20

→ 50:50).

Note: The 4-ethoxy-3-hydroxy isomer typically elutes between the di-ethoxy and the 3-

ethoxy isomer due to hydrogen bonding patterns.

Characterization: Confirm structure via ¹H-NMR (Look for ethyl quartet/triplet and aromatic

splitting pattern).

Analytical Detection (HPLC-UV)
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This method is designed for detecting the compound as an impurity in Drotaverine API.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0-5 min: 10% B

5-20 min: 10% → 60% B

20-25 min: 60% B

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (characteristic phenol absorption).

Retention Time: Expect elution prior to Drotaverine and 3,4-diethoxyphenylacetic acid due to

the free hydroxyl group increasing polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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